5-(1,3-benzodioxol-5-yl)-3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole
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Description
5-(1,3-benzodioxol-5-yl)-3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C17H10ClN5O3 and its molecular weight is 367.75. The purity is usually 95%.
BenchChem offers high-quality 5-(1,3-benzodioxol-5-yl)-3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1,3-benzodioxol-5-yl)-3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Evaluation
Research has shown that derivatives similar to "5-(1,3-benzodioxol-5-yl)-3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole" exhibit significant antimicrobial activity. For example, compounds containing 1,3,4-oxadiazole moieties have been synthesized and screened for in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, demonstrating potency against tested microorganisms. This indicates the potential of such compounds in developing new antimicrobial agents (Kapadiya et al., 2020).
Nematocidal Activities
In agricultural research, novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups were synthesized and evaluated for their nematocidal activities. Some of these compounds showed good activity against Bursaphelenchus xylophilus, indicating their potential as lead compounds for developing new nematicides (Liu et al., 2022).
Photolysis and Chemical Reactions
Research into the photolysis of 1,3,4-oxadiazoles in alcohols has revealed interesting chemical reactions, such as the heterolytic addition of alcohols to the C=N bond of oxadiazole. This leads to the production of various compounds, demonstrating the compound's relevance in organic synthesis and material science (Tsuge et al., 1977).
Corrosion Inhibition
Compounds featuring 1,3,4-oxadiazole structures have also been studied for their corrosion inhibition properties, particularly in protecting mild steel in acidic environments. This research highlights the compound's potential application in developing corrosion inhibitors for industrial applications (Ammal et al., 2018).
Anticancer Potential
Some 1,2,4-oxadiazole derivatives have been discovered as novel apoptosis inducers with potential as anticancer agents. These compounds have shown activity against several cancer cell lines, indicating their relevance in cancer research and therapy development (Zhang et al., 2005).
properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-[1-(3-chlorophenyl)triazol-4-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN5O3/c18-11-2-1-3-12(7-11)23-8-13(20-22-23)16-19-17(26-21-16)10-4-5-14-15(6-10)25-9-24-14/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOONOJLFWNQBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=NO3)C4=CN(N=N4)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-benzodioxol-5-yl)-3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole |
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